1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the carboxamide group: This step involves the reaction of the imidazole ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the aminopentyl group: This can be done through nucleophilic substitution reactions using an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the imidazole ring.
Substitution: The aminopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine derivative.
Oxidation of the imidazole ring: Formation of various oxidized imidazole derivatives.
Substitution reactions: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxamide: A simpler derivative without the aminopentyl and nitro groups.
1-Methylimidazole: Lacks the carboxamide, aminopentyl, and nitro groups.
4-Nitroimidazole: Contains the nitro group but lacks the carboxamide and aminopentyl groups.
Uniqueness
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is unique due to the presence of multiple functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
503811-31-2 |
---|---|
Molecular Formula |
C10H17N5O3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(5-aminopentyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C10H17N5O3/c1-14-7-8(15(17)18)13-9(14)10(16)12-6-4-2-3-5-11/h7H,2-6,11H2,1H3,(H,12,16) |
InChI Key |
KTLYKCPCLODPHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NCCCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.